
3-((4-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole, also known as CTIM, is a potent and selective antagonist of the μ-opioid receptor. It was first synthesized in 2001 by researchers at the University of California, San Francisco, and has since been used extensively in scientific research to study the opioid system.
Aplicaciones Científicas De Investigación
Substituted Thiopyrano[2,3,4-c,d]indoles as Potent Inhibitors
Substituted thiopyrano[2,3,4-c,d]indoles, structurally similar to the compound , have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes from arachidonic acid, which are mediators in various inflammatory and allergic responses. The study by Hutchinson et al. (1993) showcased the synthesis and biological evaluation of these inhibitors, highlighting their potential in the development of anti-inflammatory and asthma therapeutics (Hutchinson et al., 1993).
Oligomerization of Indole Derivatives in Aqueous Acid
Research by Grose and Bjeldanes (1992) on indole-3-carbinol (I3C) and its oligomerization in acidic conditions reveals insights into the chemical behavior of indole derivatives in environments mimicking human gastric juice. This study is pertinent to understanding the metabolic pathways and potential biological activities of indole compounds, including their anticarcinogenic properties (Grose & Bjeldanes, 1992).
Palladium-Catalyzed Synthesis and Functionalization of Indoles
The review by Cacchi and Fabrizi (2005) covers the extensive methodologies for the synthesis and functionalization of indoles, including palladium-catalyzed reactions. This comprehensive overview provides valuable insights into the chemical versatility of indoles for synthesizing biologically active molecules and pharmaceuticals (Cacchi & Fabrizi, 2005).
Hirshfeld Surface Analysis and DFT Calculations
A study on 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide by Geetha et al. (2019) employs Hirshfeld surface analysis and DFT calculations to understand the molecular structure and interactions. This research demonstrates the importance of computational methods in elucidating the structural and electronic properties of indole derivatives, which are crucial for designing molecules with desired biological activities (Geetha et al., 2019).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNS/c1-17-7-8-18(2)20(13-17)14-26-15-24(22-5-3-4-6-23(22)26)27-16-19-9-11-21(25)12-10-19/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHGGGLSLDFSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)
![Tris[2-(2,2,2-trifluoroethoxy)ethyl] phosphate](/img/structure/B2435019.png)
![2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2435020.png)

![4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2435023.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)
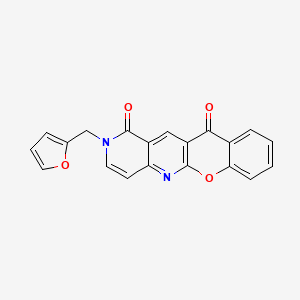
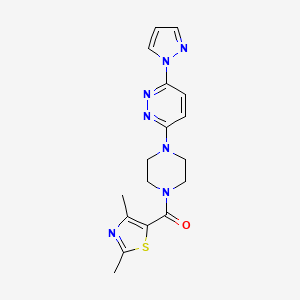
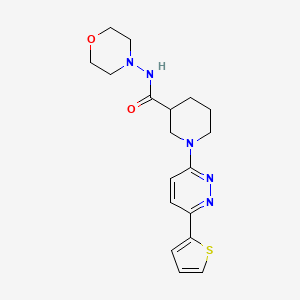
![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2435032.png)
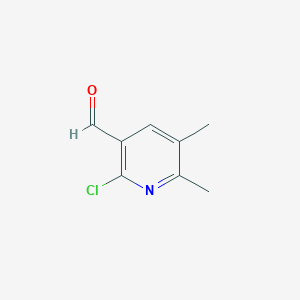
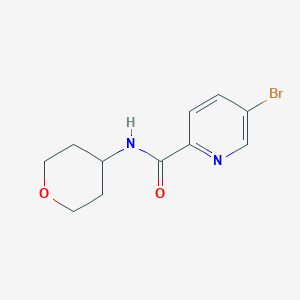
![2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol](/img/structure/B2435036.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2435039.png)